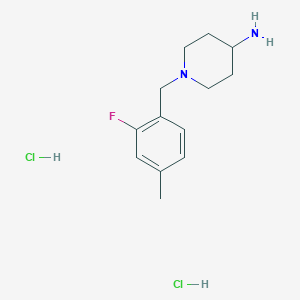

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride

描述

属性

IUPAC Name |

1-[(2-fluoro-4-methylphenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.2ClH/c1-10-2-3-11(13(14)8-10)9-16-6-4-12(15)5-7-16;;/h2-3,8,12H,4-7,9,15H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJULUKNPRJJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCC(CC2)N)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Reaction

- Reactants: Piperidin-4-amine and 2-fluoro-4-methylbenzyl chloride

- Solvents: Dichloromethane, toluene, or acetonitrile

- Base: Triethylamine or potassium carbonate (K2CO3)

- Conditions: Room temperature to mild heating; reflux conditions in some protocols

- Outcome: Formation of 1-(2-fluoro-4-methylbenzyl)piperidin-4-amine, which is subsequently converted to the dihydrochloride salt

Detailed Preparation Method

| Step | Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1. Alkylation | Piperidin-4-amine is reacted with 2-fluoro-4-methylbenzyl chloride in an organic solvent with a base to neutralize HCl formed during substitution. | Solvent: DCM or toluene; Base: triethylamine or K2CO3; Temp: RT to reflux; Time: Several hours | High yield (>90%) with proper stoichiometry and reaction control |

| 2. Purification | The crude product is purified by recrystallization or column chromatography to remove unreacted starting materials and side products. | Solvent systems: ethyl acetate/hexane or dichloromethane/methanol mixtures | Purity typically above 95% |

| 3. Salt Formation | The purified free base is treated with hydrochloric acid (HCl) in an organic solvent like ethyl acetate to form the dihydrochloride salt. | Room temperature, stirring for several hours | Produces stable, crystalline dihydrochloride salt suitable for storage and handling |

Industrial Scale Considerations

Industrial synthesis follows the same fundamental alkylation route but incorporates stringent control over:

- Reaction parameters: Temperature, pressure, and reactant molar ratios to maximize yield and minimize impurities

- Purification: Advanced techniques such as preparative chromatography and recrystallization under controlled conditions

- Safety: Handling of HCl and halogenated solvents with appropriate containment and neutralization systems

Alternative Synthetic Approaches and Research Findings

Some research protocols incorporate multi-step syntheses involving:

- Initial nitration of fluorinated methylbenzene derivatives

- Selective nucleophilic substitution of fluorine with protected aminopiperidine derivatives

- Reduction and deprotection steps to yield the free amine intermediate

- Final reductive alkylation or salt formation steps

These methods are more complex but allow for incorporation of additional functional groups or isotopic labeling for research purposes (e.g., radiolabeling with fluorine-18).

Reaction Mechanism and Chemical Considerations

- The alkylation proceeds via nucleophilic attack of the piperidin-4-amine nitrogen on the benzylic carbon of the halide, displacing chloride.

- The fluorine substituent on the aromatic ring influences the electronic environment, enhancing the stability and binding affinity of the product.

- The dihydrochloride salt formation improves compound solubility and stability for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Piperidin-4-amine, 2-fluoro-4-methylbenzyl chloride |

| Solvents | Dichloromethane, toluene, acetonitrile |

| Bases | Triethylamine, potassium carbonate |

| Reaction Conditions | Room temperature to reflux, several hours reaction time |

| Purification Techniques | Recrystallization, column chromatography |

| Salt Formation | Treatment with HCl in ethyl acetate or similar solvent |

| Typical Yield | >90% for alkylation step; overall purity >95% |

| Industrial Scale Controls | Temperature, pressure, reactant ratios, advanced purification |

| Alternative Methods | Multi-step synthesis involving nitration, substitution, reduction, and deprotection steps |

| Chemical Mechanism | Nucleophilic substitution at benzylic position with chloride displacement |

化学反应分析

Types of Reactions: 1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydroxide (OH-), cyanide (CN-), amines (NH2R)

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Studies

This compound is primarily investigated for its potential as a pharmacological agent. Research indicates that derivatives of piperidine compounds can exhibit a range of biological activities, including:

- Antidepressant Effects : Studies suggest that piperidine derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits in mood disorders.

- Antipsychotic Properties : The structural modifications in compounds like 1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride may enhance their affinity for dopamine receptors, making them candidates for antipsychotic drug development.

Neuropharmacology

Research has shown that piperidine derivatives interact with various neurotransmitter receptors. This compound may be explored for:

- Dopaminergic Activity : Investigations into its effects on dopamine D2 receptors can provide insights into its potential use in treating conditions like schizophrenia and Parkinson’s disease.

- Serotonergic Activity : The influence on serotonin receptors could lead to applications in treating anxiety and depression.

Case Study 1: Antidepressant Potential

A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives for their antidepressant activity. The findings indicated that certain modifications, including the introduction of a fluoromethyl group, enhanced efficacy in animal models of depression.

Case Study 2: Antipsychotic Activity

Research conducted at a leading pharmacology institute examined the binding affinity of several piperidine derivatives at dopamine receptors. The results showed that compounds similar to this compound exhibited promising antipsychotic properties, suggesting further exploration in clinical settings.

作用机制

The mechanism of action of 1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated benzyl group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as altered neurotransmitter release or enzyme inhibition .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous piperidine derivatives:

Structural and Electronic Effects

- Electron-Withdrawing vs. In contrast, the 4-chloro derivative () has stronger electron-withdrawing effects, which may alter binding affinity . The 3-nitro substituent () introduces a highly electron-withdrawing group, likely increasing reactivity but also raising toxicity risks .

Heterocyclic vs. Aromatic Substitutions :

Physicochemical Properties

- The trifluoromethyl group () significantly boosts lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Salt Form and Solubility: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher water solubility than monohydrochloride salts (), aiding in formulation for in vitro assays .

生物活性

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride, identified by its CAS number 1286274-28-9, is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C13H21Cl2FN2. It is characterized by a piperidine structure substituted with a fluoromethylbenzyl group, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the alkylation of piperidine derivatives with fluorinated aromatic compounds. The methods used for synthesis can significantly affect the yield and purity of the final product, which is often reported to be above 95% purity in commercial preparations .

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptors, potentially affecting neurotransmission and other physiological processes.

In Vitro Studies

Recent research has explored the compound's effects on cell lines and enzymatic activity. For instance:

- Cell Viability : In vitro assays have demonstrated that the compound exhibits varying degrees of cytotoxicity against different cancer cell lines. IC50 values have been reported in the low micromolar range, indicating significant anti-proliferative effects .

- Enzymatic Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has shown potential inhibitory activity against purine nucleoside phosphorylase (PNP), which is relevant in the treatment of T-cell malignancies .

Case Studies

Several case studies have highlighted the therapeutic potential of similar piperidine derivatives:

- Anticancer Activity : A study investigated a series of piperidine derivatives, revealing that modifications to the piperidine ring could enhance selectivity and potency against cancer cell lines .

- Neurotransmitter Modulation : Another case study focused on compounds with similar structures affecting serotonin and dopamine receptors, suggesting potential applications in treating mood disorders .

Safety and Toxicity

Toxicological assessments have indicated that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models . However, further studies are necessary to fully understand its safety profile and long-term effects.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Cytotoxicity | IC50 values in low micromolar range against various cancer cell lines |

| Enzyme Inhibition | Potential PNP inhibitor with implications for T-cell malignancies |

| Safety Profile | No acute toxicity observed at high doses in animal models |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride, and how can purity be optimized?

- Methodology :

- Alkylation and Amination : React 2-fluoro-4-methylbenzyl chloride with piperidin-4-amine under alkaline conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine intermediate. Subsequent dihydrochloride salt formation is achieved using HCl gas in anhydrous ethanol .

- Purification : Recrystallize from ethanol/water mixtures to ≥98% purity, monitored by HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

- Key Factors : Control reaction temperature (60–80°C) to minimize byproducts like N-oxide derivatives .

Q. How should researchers characterize this compound spectroscopically?

- Analytical Techniques :

- NMR : Use ¹H/¹³C NMR in D₂O to confirm the benzyl-piperidine linkage (e.g., δ 2.3 ppm for piperidine CH₂, δ 7.1–7.3 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion peaks ([M+H]⁺ ≈ 267.2 m/z for free base; [M+2H-Cl]⁺ for dihydrochloride) .

Q. What environmental factors influence the stability of this compound during storage?

- Critical Parameters :

- pH : Store at pH 4–6 (aqueous solutions) to prevent hydrolysis of the benzyl-piperidine bond .

- Temperature : Stable at −20°C (lyophilized form) but degrades above 25°C, forming fluorescent byproducts detectable via TLC .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation (use amber vials) .

Q. What safety protocols are essential for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hood for weighing and dissolution .

- Emergency Measures :

- Inhalation : Immediate fresh air; monitor for CNS depression .

- Skin Contact : Rinse with 0.1 M acetic acid (neutralizes residual HCl) followed by water .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives?

- Strategy :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify energetically favorable pathways for benzyl substitution .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation) .

- Validation : Cross-check computed activation energies (ΔG‡) with experimental yields .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., ³H-spiperone for dopamine D2 receptors) to quantify IC₅₀ values .

- Enzyme Inhibition : Fluorogenic substrates (e.g., Ac-FR-pNA for proteases) to measure competitive/noncompetitive inhibition .

Q. How can contradictory pharmacological data (e.g., varying EC₅₀ across studies) be resolved?

- Root Causes :

- Batch Variability : Compare HPLC purity profiles (e.g., trace metal contamination affecting assay results) .

- Assay Conditions : Standardize buffer pH (6.5–7.4) and ionic strength (e.g., 150 mM NaCl) to minimize artifacts .

- Meta-Analysis : Use Bayesian statistics to integrate data from disparate studies (e.g., Stan or PyMC3 frameworks) .

Q. What strategies are effective for designing analogs with improved blood-brain barrier (BBB) penetration?

- Structural Modifications :

- LogP Optimization : Introduce halogen substituents (e.g., Cl or F) to balance lipophilicity (target LogP 2–3) .

- P-gp Efflux Avoidance : Replace basic amines with tertiary or cyclic variants to reduce P-glycoprotein recognition .

- In Silico Screening : Use SwissADME or admetSAR to predict BBB scores and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。